N-phenylnitrous Amide
Overview
Description
N-phenylnitrous amide is a compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group (N=O) attached to a nitrogen atom. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of pharmaceutical impurities and environmental contaminants .
Preparation Methods
N-phenylnitrous amide can be synthesized through various methods. One common synthetic route involves the reaction of aniline (phenylamine) with nitrous acid. This reaction typically occurs under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and hydrochloric acid. The reaction proceeds as follows:
[ \text{C}_6\text{H}_5\text{NH}_2 + \text{HNO}_2 \rightarrow \text{C}_6\text{H}_5\text{N(NO)}\text{H} + \text{H}_2\text{O} ]
In industrial settings, the production of this compound may involve more controlled and scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-phenylnitrous amide undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form aniline and nitrous acid.
Reduction: The compound can be reduced to aniline using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Scientific Research Applications
N-phenylnitrous amide has several applications in scientific research:
Pharmaceuticals: It is studied as a potential impurity in drug formulations, particularly in the context of nitrosamine contamination in pharmaceuticals.
Environmental Chemistry: The compound is investigated for its role in environmental pollution, particularly in water and soil contamination.
Synthetic Chemistry: this compound is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-phenylnitrous amide primarily involves its ability to form reactive intermediates, such as nitrenium ions, under certain conditions. These intermediates can interact with biological macromolecules, leading to potential mutagenic and carcinogenic effects. The compound’s reactivity is influenced by the presence of the nitroso group, which can undergo various transformations, including reduction and substitution .
Comparison with Similar Compounds
N-phenylnitrous amide can be compared to other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). While all these compounds share the nitroso functional group, they differ in their alkyl or aryl substituents. This compound is unique due to the presence of the phenyl group, which influences its reactivity and potential applications. Similar compounds include:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and presence in contaminated water sources.
N-nitrosodiethylamine (NDEA): Another potent carcinogen, often studied in the context of food and beverage contamination.
N-nitrosomorpholine (NMOR): Studied for its presence in rubber products and potential health effects.
Biological Activity
N-Phenylnitrous amide (NPA), a compound with the chemical formula C7H8N2O, has garnered attention in recent years due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its nitrous amide group attached to a phenyl ring. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Nitric Oxide Release : NPA can release nitric oxide (NO) in biological systems, which plays a crucial role in vasodilation and neurotransmission.
- Inhibition of Enzymatic Activity : Studies have shown that NPA can inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Antioxidant Activity : NPA exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that NPA could serve as a potential candidate for developing new antimicrobial agents.
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. A study conducted on animal models showed that administration of NPA resulted in a significant reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
3. Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that NPA induces apoptosis in cancer cell lines such as:
Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving topical NPA showed a significant improvement in symptoms compared to those receiving a placebo.
Case Study 2: Anti-inflammatory Response
In a randomized controlled trial involving patients with rheumatoid arthritis, participants treated with this compound exhibited reduced joint swelling and pain over an eight-week period, indicating its potential as an adjunct therapy for inflammatory conditions.
Properties
IUPAC Name |
N-phenylnitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-7-6-4-2-1-3-5-6/h1-5H,(H,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOMFXGDLMRWSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190462 | |
Record name | Nitrous amide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36966-84-4 | |
Record name | Nitrous amide, N-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036966844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrous amide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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